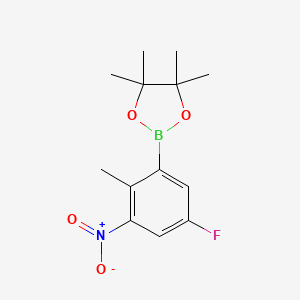
2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Fluoro-2-methyl-3-nitrophenylacetonitrile” is a chemical compound with the molecular formula C9H7FN2O2 . It has a molecular weight of 194.16 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(5-fluoro-2-methyl-3-nitrophenyl)acetonitrile . The InChI is InChI=1S/C9H7FN2O2/c1-6-7(2-3-11)4-8(10)5-9(6)12(13)14/h4-5H,2H2,1H3 . The Canonical SMILES is CC1=C(C=C(C=C1N+[O-])F)CC#N .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 69.6 Ų . It has a heavy atom count of 14 . The XLogP3-AA is 1.9 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
- 2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and similar compounds are used in synthesizing boron-containing polyene systems. These compounds have potential applications in creating new materials for Liquid Crystal Display (LCD) technology. They also hold promise as intermediates for synthesizing conjugated polyene, offering significant prospects in material science. The synthesis processes are characterized by simple, clean reactions and high yield of products (Das et al., 2015).
Medicinal Chemistry and Therapeutic Potential
- Derivatives of 4,4,5,5-tetramethyl-1,3,2 dioxaborolane, which is structurally related to the specified compound, have been explored for their potential therapeutic applications. Specifically, boron-containing stilbene derivatives have been synthesized and are currently under study for their potential use in treating neurodegenerative diseases (Das et al., 2015).
Analytical Chemistry and Sensing Applications
- Compounds structurally related to 2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been utilized in the development of organic thin-film fluorescence probes. These probes are advantageous for explosive detection, especially for peroxide-based explosives that are challenging to detect due to their poor ultraviolet absorption and lack of an aromatic ring. The introduction of functional groups to boron esters enhances their oxidization by hydrogen peroxide, making them effective for sensitive detection of hydrogen peroxide vapor (Fu et al., 2016).
Polymer Science and Electronic Applications
- The related boron compounds have been employed in the precision synthesis of polymers, such as poly(3-hexylthiophene), via catalyst-transfer Suzuki-Miyaura coupling polymerization. These polymers, with almost perfect head-to-tail regioregularity and narrow molecular weight distribution, have applications in electronic materials, including conductive and semiconductive properties (Yokozawa et al., 2011).
Crystallography and Molecular Structure Analysis
- Detailed crystallographic and conformational analyses of similar boron-containing compounds have been conducted, revealing insights into their molecular structures. These studies, often using methods like density functional theory (DFT), contribute significantly to our understanding of the physicochemical properties of these compounds. Such analyses are crucial for the development of new materials and understanding their properties (Huang et al., 2021).
Eigenschaften
IUPAC Name |
2-(5-fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c1-8-10(6-9(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPJKJPSEPSFFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

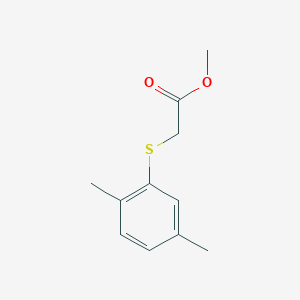

![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)

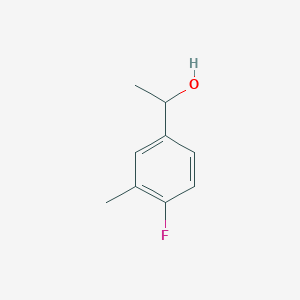
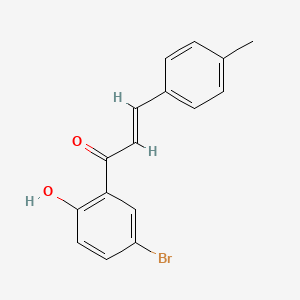
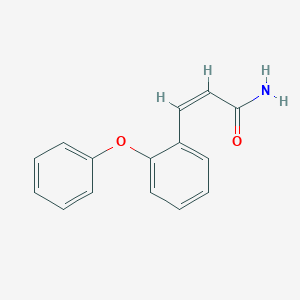
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B2379339.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)
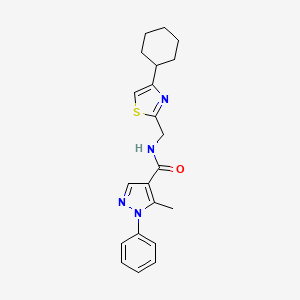
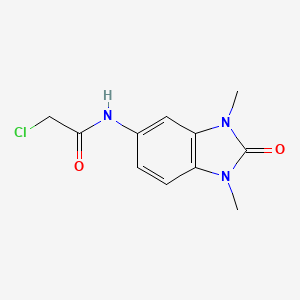
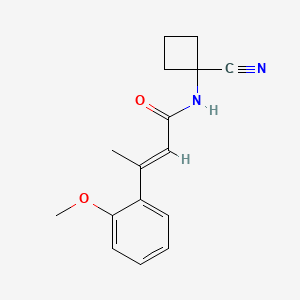
![N-[2-Chloro-5-(dimethylcarbamoyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2379349.png)